molecular formula C₁₇H₁₉D₈NO₃ B1160858 Pramoxine-d8

Pramoxine-d8

Número de catálogo: B1160858
Peso molecular: 301.45
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pramoxine-d8, also known as this compound, is a useful research compound. Its molecular formula is C₁₇H₁₉D₈NO₃ and its molecular weight is 301.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Pramoxine is characterized by its unique chemical structure, which includes a morpholine moiety that distinguishes it from other local anesthetics. Its mechanism of action involves the reversible inhibition of voltage-gated sodium channels, leading to a decrease in the transmembrane permeability of sodium ions. This action stabilizes neuronal membranes and prevents depolarization, effectively blocking pain and itch sensations transmitted via slow C fibers .

Clinical Applications

Pramoxine-d8 has been primarily studied for its effectiveness in managing chronic pruritus and providing local anesthesia. Below are key clinical applications supported by recent studies.

Chronic Pruritus Management

This compound has shown significant efficacy in treating chronic pruritus associated with various dermatological conditions. In a study involving 200 patients with itchy dermatoses, pramoxine demonstrated a 57% effectiveness rate in controlling pruritus. The cream formulation was preferred over gel formulations due to its superior efficacy .

Table 1: Efficacy of Pramoxine in Chronic Pruritus

Study ParameterBaseline Mean Itch ScoreMean Itch Score After TreatmentPercentage Reduction (%)P-value
Study A5.9222.78166.9<0.001
Study B5.03.040<0.01

Post-Surgical Pain Relief

In surgical settings, pramoxine has been utilized for post-operative pain management, particularly in obstetrics (e.g., post-episiotomy pain relief) and proctology (e.g., hemorrhoid treatment). Its rapid onset of action (3-5 minutes) makes it suitable for acute pain relief .

Dermatological Formulations

Pramoxine is often combined with other agents to enhance its therapeutic effects. For instance, formulations combining pramoxine with lactic acid have shown significant improvements in skin hydration and reduction of dryness in clinical trials . A notable study demonstrated that pramoxine combined with ceramide reduced mean itch severity by 24.6% within two minutes of application and sustained an impressive 58% reduction after eight hours .

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Case Study 1: A randomized controlled trial involving patients with uremic pruritus showed a significant reduction in itch intensity (61% reduction) compared to controls (12% reduction) after twice-daily application of pramoxine lotion over a period of time .
  • Case Study 2: In a monocentric study evaluating the effect of a moisturizing cream containing pramoxine on chronic itch, participants reported substantial reductions in itch scores at various time points post-application, highlighting the compound's rapid action and sustained relief capabilities .

Safety Profile and Considerations

Pramoxine is generally well-tolerated; however, there have been reports of allergic contact dermatitis in a small percentage of patients (approximately 3%) exposed to the compound . Continuous monitoring and large-scale studies are recommended to further assess the long-term safety profile of this compound.

Propiedades

Fórmula molecular

C₁₇H₁₉D₈NO₃

Peso molecular

301.45

Sinónimos

4-[3-(4-Butoxyphenoxy)propyl]morpholine-d8;  4-[3-(p-Butoxyphenoxy)propyl]-Morpholine-d8;  4-[3-(p-Butoxyphenoxy)propyl]morpholine-d8;  Pramacort-d8;  Pramocaine-d8;  Proctofoam-d8;  Tronolaine-d8;  Tronothan-d8;  Tronothane-d8;  Tronothane-d8

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.